1-Cbz-3-Boc-Amino pyrrolidine

Description

Properties

IUPAC Name |

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUTXNUDLVCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939923 | |

| Record name | Benzyl 3-{[tert-butoxy(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185057-49-2 | |

| Record name | Benzyl 3-{[tert-butoxy(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cbz-3-Boc-Amino Pyrrolidine

Introduction: A Cornerstone Chiral Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of chiral building blocks is paramount for the synthesis of complex, enantiomerically pure therapeutic agents. The pyrrolidine ring is a privileged scaffold, found in over 20 FDA-approved drugs, prized for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space, which is critical for target binding and biological activity.[1][2] Among the vast arsenal of pyrrolidinic intermediates, 1-Cbz-3-Boc-Amino pyrrolidine emerges as a particularly valuable and versatile building block.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, characterization, and strategic application of this compound. The core utility of this molecule lies in the orthogonal nature of its two protecting groups: the Carboxybenzyl (Cbz) group at the N-1 position and the tert-Butoxycarbonyl (Boc) group at the exocyclic C-3 amino function.[3] This arrangement permits the selective deprotection and sequential functionalization of either nitrogen atom, a crucial advantage in multi-step synthetic campaigns.[4] The Boc group is readily cleaved under acidic conditions, while the Cbz group is stable to acid but can be removed via catalytic hydrogenolysis, providing chemists with precise control over their synthetic route.[5][6] This dual protection strategy makes it an ideal starting material for constructing peptide mimetics and novel therapeutics targeting a range of diseases.[3][7]

Part 1: Synthesis of this compound

The most direct and widely adopted synthetic route to this compound involves the N-protection of a commercially available Boc-protected aminopyrrolidine precursor. This method is efficient and allows for the direct installation of the Cbz group onto the pyrrolidine ring nitrogen. The synthesis can be tailored to produce a specific enantiomer, (R) or (S), by selecting the corresponding chiral starting material.[8][9]

Core Synthetic Pathway

The primary strategy involves the reaction of 3-(Boc-amino)pyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base.[10] The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on their specific substrate (R, S, or racemic) and laboratory setup.

Objective: To synthesize (S)-1-Cbz-3-(Boc-amino)pyrrolidine.

Materials:

-

(S)-(-)-1-Boc-3-aminopyrrolidine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-1-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution. Cool the mixture to 0°C using an ice bath. The use of a base like triethylamine is crucial to scavenge the HCl produced, preventing the potential for acid-catalyzed deprotection of the Boc group.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO3. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as an oil or solid.[11]

Data Summary: Reaction Components

| Component | Role | Molar Eq. | Key Considerations |

| 3-(Boc-amino)pyrrolidine | Starting Material | 1.0 | Chirality determines the final product's stereochemistry. |

| Benzyl Chloroformate | Protecting Group Source | 1.0 - 1.2 | Highly reactive; should be handled with care in a fume hood. |

| Triethylamine / NaHCO3 | Base | 1.2 - 1.5 | Neutralizes HCl byproduct. Must be anhydrous if used in DCM. |

| Dichloromethane (DCM) | Solvent | - | Should be anhydrous to prevent side reactions. |

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete and self-validating system of analysis.

Caption: Workflow for the analytical characterization of the product.

Spectroscopic Data Overview

The following tables summarize the expected spectroscopic data for this compound, based on literature values.[11]

Table 1: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Key Features |

| Aromatic (Cbz) | 7.20 - 7.40 | multiplet (m) | 5H, characteristic of the phenyl ring. |

| CH₂ (Cbz) | ~5.10 | singlet (s) | 2H, benzylic protons of the Cbz group. |

| Pyrrolidine CH (C-3) | ~4.20 | broad singlet (br s) | 1H, proton attached to the Boc-amino substituted carbon. |

| Pyrrolidine CH₂ | 3.20 - 3.80 | multiplet (m) | 4H, protons of the pyrrolidine ring. |

| Tert-butyl (Boc) | ~1.45 | singlet (s) | 9H, protons of the tert-butyl group. |

Table 2: ¹³C NMR Spectroscopy Data (126 MHz, CDCl₃)

| Carbon | Chemical Shift (δ) ppm | Key Features |

| C=O (Cbz) | ~154.8 | Carbamate carbonyl of the Cbz group. |

| C=O (Boc) | ~155.3 | Carbamate carbonyl of the Boc group. |

| Aromatic (Cbz) | 127.0 - 137.0 | Signals for the 6 carbons of the phenyl ring. |

| C (Boc quaternary) | ~79.3 | Quaternary carbon of the tert-butyl group. |

| CH₂ (Cbz) | ~66.5 | Benzylic carbon of the Cbz group. |

| Pyrrolidine CH, CH₂ | 45.0 - 55.0 | Carbons of the pyrrolidine ring skeleton. |

| CH₃ (Boc) | ~28.5 | Methyl carbons of the tert-butyl group. |

Table 3: IR and Mass Spectrometry Data

| Technique | Parameter | Expected Value | Interpretation |

| IR Spectroscopy | νmax (cm⁻¹) | ~3350 (N-H stretch) | Confirms the presence of the Boc-protected amine. |

| ~1690-1710 (C=O stretch) | Strong absorption from both Cbz and Boc carbamate carbonyls. | ||

| ~1497-1604 (C=C stretch) | Aromatic ring of the Cbz group. | ||

| Mass Spectrometry | Method | ESI-TOF (HRMS) | Provides accurate mass for formula confirmation. |

| Molecular Formula | C₁₇H₂₄N₂O₄ | - | |

| Molecular Weight | 320.38 g/mol [8] | - | |

| Expected m/z | ~321.1809 [M+H]⁺ | Protonated molecule observed in positive ion mode. |

Part 3: Strategic Deprotection and Application

The synthetic power of this compound is fully realized in its sequential deprotection capabilities. The choice of which nitrogen to deprotect first is a critical strategic decision in a synthetic plan.[3]

-

Boc Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, selectively removes the Boc group, liberating the C-3 amino group for further functionalization while leaving the Cbz group intact.[4][5]

-

Cbz Deprotection: The Cbz group is stable to acidic and basic conditions but is efficiently cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which does not affect the Boc group.[4][6] This unmasks the N-1 ring nitrogen for subsequent reactions.

Caption: Orthogonal deprotection pathways for this compound.

This orthogonal strategy makes the title compound a key intermediate in the synthesis of complex molecules, including DNA gyrase inhibitors and other novel pharmaceutical agents where precise control over the introduction of substituents is necessary.[5]

Conclusion

This compound is a high-value, versatile intermediate whose utility is firmly established in the fields of medicinal chemistry and organic synthesis. Its well-defined synthetic pathway and the presence of orthogonal Cbz and Boc protecting groups provide an elegant and powerful tool for the construction of complex nitrogen-containing molecules. The robust characterization data presented in this guide serve as a reliable reference for researchers, ensuring the quality and identity of this critical building block. As the demand for stereochemically complex and novel drug candidates continues to grow, the importance of foundational scaffolds like this compound will undoubtedly increase, solidifying its role as a cornerstone of modern synthetic chemistry.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. (R)-1-CBZ-3-(BOC-AMINO) PYRROLIDINE | 122536-75-8 [chemicalbook.com]

- 9. S-1-Cbz-3-Boc-aminopyrrolidine|lookchem [lookchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

Chiral purity analysis of 1-Cbz-3-Boc-Amino pyrrolidine

An In-Depth Technical Guide to the Chiral Purity Analysis of 1-Cbz-3-Boc-Amino Pyrrolidine

Abstract

The enantiomeric purity of pharmaceutical intermediates is a cornerstone of modern drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a critical chiral building block whose stereochemistry is vital for creating enantiomerically pure drugs.[1] This technical guide provides a comprehensive framework for the chiral purity analysis of this molecule, tailored for researchers, analytical scientists, and drug development professionals. We delve into the core principles of chiral recognition and explore the practical application of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document emphasizes the causality behind methodological choices, provides detailed, field-proven protocols, and aligns with the rigorous validation standards set forth by global regulatory bodies such as the International Council for Harmonisation (ICH).

The Imperative of Chiral Purity in Pharmaceutical Synthesis

The Significance of Chirality

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In a biological context, this structural difference is profound; receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.[1] Therefore, the rigorous control and analysis of chiral purity are not merely a quality metric but a critical patient safety requirement.

Profile of a Key Intermediate: this compound

This compound is a versatile N-protected aminopyrrolidine derivative. The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds.[2][3] The molecule features two orthogonal protecting groups: the Carboxybenzyl (Cbz) group on the ring nitrogen and the tert-Butoxycarbonyl (Boc) group on the exocyclic amine. This differential protection allows for selective deprotection and functionalization, making it a highly valuable intermediate in multi-step syntheses of complex APIs.[2][4] Given its role as a foundational chiral building block, verifying its enantiomeric excess (ee) at the outset is paramount to prevent the propagation of stereochemical errors and avoid costly late-stage failures.

Core Methodologies for Chiral Purity Determination

The selection of an analytical technique for chiral purity analysis is a strategic decision based on the required speed, sensitivity, resolution, and the specific physicochemical properties of the analyte. For this compound, chromatographic methods are the workhorse for quantitative analysis, while spectroscopic methods can provide powerful orthogonal confirmation.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

HPLC is the most established and widely used technique for determining enantiomeric purity due to its robustness, high resolution, and transferability.[5] The success of this method hinges on the principle of chiral recognition, where the two enantiomers exhibit different affinities for a Chiral Stationary Phase (CSP), resulting in different retention times.

Expertise in Action: The "Why" Behind CSP Selection The choice of CSP is the most critical parameter. For N-protected amino compounds like our target molecule, two classes of CSPs are particularly effective:

-

Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are the most versatile and widely used CSPs.[6] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The Cbz and Boc groups, with their carbonyl and aromatic functionalities, are well-suited for these types of interactions.

-

Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These phases are ideal for polar and ionic compounds, including N-protected amino acids.[7][8][9][10] They offer multiple interaction mechanisms (ionic, hydrogen bonding, π-π) and are compatible with a wide range of mobile phases.[8][11]

Workflow for HPLC Method Development

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographytoday.com [chromatographytoday.com]

Stability and storage conditions for 1-Cbz-3-Boc-Amino pyrrolidine

An In-Depth Technical Guide to the Stability and Storage of 1-Cbz-3-Boc-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

1-Cbz-3-Boc-aminopyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with orthogonally protected amino functionalities, makes it an invaluable intermediate for constructing complex molecular architectures found in numerous biologically active compounds.[1] The presence of both a benzyloxycarbonyl (Cbz) group and a tert-butyloxycarbonyl (Boc) group allows for selective deprotection strategies, a cornerstone of modern multi-step organic synthesis.[2][3]

However, the utility of this reagent is directly contingent on its chemical integrity. Degradation of the molecule, either through cleavage of the protecting groups or other side reactions, can lead to impurities that complicate subsequent synthetic steps, reduce yields, and introduce challenges in purification. Understanding the inherent stability of 1-Cbz-3-Boc-aminopyrrolidine and the optimal conditions for its storage and handling is therefore not a trivial logistical detail, but a fundamental prerequisite for reliable and reproducible research outcomes. This guide provides a detailed examination of the molecule's stability profile, potential degradation pathways, and scientifically grounded protocols for its storage and analytical validation.

Molecular Structure and Physicochemical Properties

To comprehend the stability of 1-Cbz-3-Boc-aminopyrrolidine, one must first analyze its constituent parts. The molecule's behavior is a composite of the properties of the pyrrolidine ring and the two distinct carbamate protecting groups.

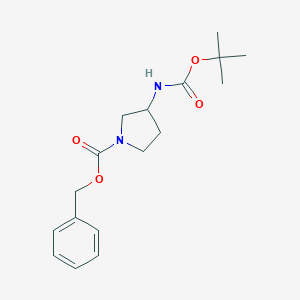

Caption: Molecular structure highlighting the key functional groups.

The physicochemical properties of this compound are summarized below. It typically presents as a solid, such as a white or cream-colored powder.[4]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [5] |

| Molecular Weight | 320.38 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C | [5][6][7] |

| Solubility | Soluble in most organic solvents | General knowledge |

Chemical Stability and Degradation Pathways

The stability of 1-Cbz-3-Boc-aminopyrrolidine is primarily dictated by the lability of its two carbamate protecting groups. The pyrrolidine ring itself, being a saturated heterocycle, is generally stable under common storage and reaction conditions.[8][9] The key vulnerabilities lie in the C-O bonds of the carbamate moieties.

Factors Influencing Stability

-

pH / Acidity: This is the most significant factor. The Boc group is notoriously labile under acidic conditions, readily cleaving to release the free amine.[10][11][12][13] The Cbz group is more stable to acid but can also be removed with strong acids like HBr in acetic acid.[14][15] Exposure to acidic vapors in a storage environment can initiate degradation.

-

Reducing Agents / Catalysts: The Cbz group is highly susceptible to cleavage via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2][14][16] While not a typical storage concern, contamination with residual catalysts from synthesis could pose a risk.

-

Temperature: While supplier data sheets consistently recommend refrigerated storage (2-8°C), elevated temperatures can accelerate any potential degradation pathway.[5][6][7] Carbamates are generally stable at recommended temperatures.[17]

-

Oxidizing Agents: The molecule should be stored away from strong oxidizing agents, which can potentially interact with the amine functionalities or the benzyl group.[7][8]

Primary Degradation Pathways

The principal modes of degradation involve the selective or complete loss of the protecting groups.

Caption: Potential degradation pathways of the title compound.

-

Acid-Mediated Boc Deprotection: The tert-butyl cation formed during the cleavage of the Boc group is a key intermediate.[10][12] This reaction proceeds readily, even with moderate acids like trifluoroacetic acid (TFA), and results in the formation of 1-Cbz-3-aminopyrrolidine.[13]

-

Hydrogenolytic Cbz Deprotection: This is a very clean and common method for Cbz removal in synthesis.[2][18] It involves the cleavage of the benzyl C-O bond, releasing toluene and carbon dioxide, to yield 3-Boc-aminopyrrolidine.[15]

Recommended Storage and Handling Protocols

Based on the chemical profile, the following conditions are mandated to ensure long-term stability and prevent the formation of impurities.

Long-Term Storage (> 1 month)

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Slows down potential degradation kinetics. This is the standard recommendation from multiple suppliers.[5][6][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and acidic gases (like CO₂) which could create a weakly acidic environment. |

| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and light. Glass is preferred over plastic to avoid potential leaching or gas permeability.[7][8] |

| Location | Cool, dry, well-ventilated area | Standard best practice for chemical storage, away from incompatible substances like strong acids and oxidizing agents.[4][7][8] |

Short-Term Handling (In-Use)

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: When weighing or aliquoting the compound, do so under a stream of dry nitrogen or argon if possible.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any acidic contaminants into the stock bottle.

-

Resealing: After use, flush the container with an inert gas before tightly resealing and returning it to refrigerated storage.

Methodologies for Stability Assessment

To ensure the integrity of the compound, especially for long-term studies or before use in a critical synthesis, analytical validation is essential. High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose.[19][20][21]

Caption: Experimental workflow for HPLC-based stability verification.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 1-Cbz-3-Boc-aminopyrrolidine and detecting potential degradation products.

-

Objective: To quantify the percentage of the intact parent compound relative to its primary, less polar (Cbz-cleaved) and more polar (Boc-cleaved) degradation products.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic Acid (TFA), HPLC grade

-

-

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality Note: TFA is used to sharpen peaks by ensuring all amine functionalities are protonated. A reverse-phase gradient will elute compounds based on polarity.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the 1-Cbz-3-Boc-aminopyrrolidine sample.

-

Dissolve in 5 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Further dilute as needed to be within the linear range of the detector.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 214 nm and 254 nm. (Rationale: 214 nm for peptide-like bonds and 254 nm for the aromatic Cbz group).

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

-

Expected Elution Order: The Boc-cleaved product (more polar) will elute first, followed by the intact parent compound, and finally the Cbz-cleaved product (less polar).

-

-

Conclusion

The chemical stability of 1-Cbz-3-Boc-aminopyrrolidine is robust under the correct conditions but is intrinsically sensitive to acidic environments and catalytic reduction. The primary risk during storage is the acid-catalyzed cleavage of the Boc group. Adherence to the recommended storage protocol—refrigeration at 2-8°C under an inert atmosphere in a tightly sealed container—is paramount for preserving the compound's purity. For applications demanding the highest quality, routine analytical verification by HPLC is a strongly recommended, self-validating measure to ensure the integrity of this versatile synthetic intermediate, thereby safeguarding the fidelity of subsequent research and development activities.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. (R)-3-(Boc-amino)pyrrolidine - Safety Data Sheet [chemicalbook.com]

- 5. (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE CAS#: 122536-74-7 [m.chemicalbook.com]

- 6. (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine | 1217622-63-3 [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. Pyrrolidine Ring: Structure, Properties, Synthesis & Applications – Expert Guide for Chemists | China Chemical Manufacturer [chemheterocycles.com]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 15. benchchem.com [benchchem.com]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

- 17. BOC Protection and Deprotection [bzchemicals.com]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 20. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. longdom.org [longdom.org]

A Senior Application Scientist's Guide to Pyrrolidine Synthesis: Strategic Use of Cbz and Boc Protecting Groups

Executive Summary

The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its synthesis, particularly in a stereocontrolled manner, is a cornerstone of modern medicinal chemistry. Success in these synthetic campaigns often hinges on the judicious use of protecting groups to mask the reactivity of the pyrrolidine nitrogen. This guide provides an in-depth analysis of two of the most ubiquitous and versatile N-protecting groups: the Carboxybenzyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group. We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic decision-making, and field-proven protocols that enable researchers to leverage these groups to maximum effect in the synthesis of complex pyrrolidine-containing targets.

The Imperative for Nitrogen Protection in Pyrrolidine Synthesis

The secondary amine of the pyrrolidine nucleus is both a nucleophile and a base.[3] Left unprotected, this reactivity can interfere with a wide array of synthetic transformations, including but not limited to organometallic reactions, esterifications, and reactions involving strong bases or electrophiles. The introduction of a protecting group serves several critical functions:

-

Masking Nucleophilicity: It prevents the nitrogen from participating in unwanted side reactions.

-

Modulating Reactivity: It can influence the stereochemical outcome of adjacent reactions through steric hindrance or electronic effects.

-

Improving Handling: The conversion of a volatile, and often basic, amine into a stable, solid carbamate derivative simplifies purification and characterization.[4]

-

Enabling Orthogonal Strategies: In complex syntheses, different protecting groups can be removed under distinct conditions, allowing for the selective unmasking of specific functional groups.[5][6]

Cbz and Boc groups, both carbamates, are mainstays in this field due to their reliability, well-understood reactivity, and the vast body of literature supporting their use.

A Tale of Two Carbamates: Profiling Cbz and Boc

The choice between Cbz and Boc is not arbitrary; it is a strategic decision based on the overall synthetic plan and the specific chemical environment of the molecule.

The Carboxybenzyl (Cbz) Group: The Classic Choice

Introduced by Bergmann and Zervas in the 1930s, the Cbz group (also abbreviated as Z) was a foundational development in peptide chemistry.[7] It is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4][7]

The key feature of the Cbz group is its unique lability under hydrogenolytic conditions. The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂ gas over a palladium catalyst).[3][7] This process is typically clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[7]

Deprotection Mechanisms:

-

Catalytic Hydrogenolysis: The most common and mildest method, utilizing catalysts like Palladium on carbon (Pd/C) with a hydrogen source. This can be H₂ gas or a transfer hydrogenation reagent like ammonium formate.[8][9][10]

-

Acidic Conditions: Strong acids, such as HBr in acetic acid, can also cleave the Cbz group, but this method is harsher and less frequently used.[4]

-

Lewis Acids: Certain Lewis acids, like AlCl₃ in hexafluoroisopropanol (HFIP), have been shown to selectively remove Cbz groups under mild conditions, offering an alternative to hydrogenation.[4][11]

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common nitrogen protecting group in non-peptide organic synthesis.[12][13] It is typically installed by treating an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[13][14][15]

The defining characteristic of the Boc group is its stability to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, coupled with its facile removal under acidic conditions.[3][14] The cleavage mechanism proceeds through the formation of a highly stable tert-butyl cation, which makes the deprotection process highly favorable.[3][16]

Deprotection Mechanism:

-

Acidolysis: Strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), are used for rapid and clean deprotection at room temperature.[12][13][15] The byproducts are the deprotected amine, carbon dioxide, and isobutylene (from the tert-butyl cation).[3]

Diagram 1: General Amine Protection Mechanisms

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. biosynth.com [biosynth.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. jk-sci.com [jk-sci.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Stereoselective Synthesis of 3-Amino Pyrrolidine Derivatives: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, chiral 3-amino pyrrolidine derivatives are critical building blocks for a wide range of therapeutic agents, including antagonists for the CC chemokine receptor 2 (CCR2) and novel antibiotics.[3][4] The stereochemistry of the 3-amino group is often crucial for biological activity, making its controlled synthesis a significant challenge and a focal point of extensive research.[3] This guide provides a detailed exploration of the primary stereoselective strategies for accessing these valuable motifs, offering field-proven insights into the causality behind experimental choices and methodologies.

Strategic Pillars of Synthesis

The stereoselective construction of the 3-amino pyrrolidine core can be broadly classified into three principal approaches, each with distinct advantages and applications. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. The main strategies involve:

-

Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products.

-

Asymmetric Catalysis: Creating chirality through the use of chiral catalysts, including transition metal complexes and small organic molecules (organocatalysts).

-

Biocatalysis: Employing engineered enzymes to perform highly selective transformations under mild conditions.

Strategy 1: Chiral Pool Synthesis - The Direct Approach

Chiral pool synthesis is a powerful and often highly efficient strategy that utilizes enantiomerically pure natural products as starting materials, thereby avoiding the need for asymmetric catalysis or chiral resolution.[2][5] For 3-amino pyrrolidines, amino acids such as L-aspartic acid and D-alanine serve as excellent and inexpensive starting points.[3][6]

Causality in Chiral Pool Synthesis

The logic behind this approach is to transfer the pre-existing stereocenter of the starting material to the final product through a series of stereoretentive or stereoinvertive, yet predictable, chemical transformations. The synthesis of (S)-(+)-3-aminopyrrolidine from L-aspartic acid exemplifies this. The key steps involve the formation of a cyclic anhydride, which is then reduced and cyclized. The stereocenter at the α-carbon of the amino acid directly dictates the stereochemistry at the C3 position of the resulting pyrrolidine.

Experimental Workflow: Chiral Pool Synthesis from L-Aspartic Acid

The following diagram illustrates a typical workflow for the synthesis of (S)-3-aminopyrrolidine, a common precursor, starting from L-aspartic acid.

Caption: Workflow for (S)-3-aminopyrrolidine synthesis from L-aspartic acid.

Detailed Protocol: Synthesis of (S)-1-benzylpyrrolidin-3-amine[3]

This protocol details a crucial reduction and ring-closing step in the synthesis of a key intermediate.

-

Preparation: In a reaction vessel, suspend the precursor (derived from N-formyl-L-aspartic anhydride after acylation and esterification) in a suitable solvent.

-

Reagent Addition: Add potassium borohydride (KBH₄) and sulfuric acid (H₂SO₄) in a controlled manner, maintaining a specific molar ratio (e.g., n(KBH₄):n(H₂SO₄):n(Substrate) = 3:1.5:1).

-

Reaction: Heat the mixture to 50-60°C and maintain for approximately 6 hours. The sulfuric acid activates the borohydride, facilitating the reduction of both the ester and amide functionalities, leading to spontaneous cyclization.

-

Workup and Isolation: After the reaction is complete, quench the reaction mixture carefully. Perform an extractive workup to isolate the crude product.

-

Purification: Purify the crude (S)-1-benzylpyrrolidin-3-amine by column chromatography or distillation to achieve high purity. This intermediate is then carried forward for debenzylation to yield the final product.

Strategy 2: Asymmetric Catalysis - Creating Chirality on Demand

When suitable chiral pool precursors are unavailable or when more complex substitution patterns are desired, asymmetric catalysis provides a versatile solution. This approach constructs the chiral center during the reaction sequence using a substoichiometric amount of a chiral catalyst.

A. Transition Metal-Catalyzed [3+2] Cycloadditions

The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring.[7][8] The stereochemical outcome of this reaction can be controlled with high precision using chiral transition metal catalysts, often complexes of silver, palladium, or copper.[7][9][10]

Mechanistic Insight: The catalyst coordinates to the starting materials (typically an imino ester), facilitating the formation of a chiral metal-bound azomethine ylide. This reactive intermediate then undergoes a [3+2] cycloaddition with a dipolarophile (an alkene). The chiral ligands on the metal create a chiral environment, directing the facial selectivity of the cycloaddition and thus determining the stereochemistry of the newly formed stereocenters.

Caption: Generalized catalytic cycle for asymmetric [3+2] cycloadditions.

Data Presentation: Comparison of Catalytic Systems

| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| Ag(I) / Chiral Phosphoramidite | (Z)-α-Amidonitroalkene | 52-79 | >20:1 | up to 94 | [7] |

| Pd(0) / Phosphoramidite L12 | N-Boc Imines | >90 | >20:1 | 90-99 | [9] |

| Cu(I) / TF-BiphamPhos | Maleimides | up to 99 | >99:1 | up to 99 | [10][11] |

B. Organocatalytic Strategies

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems.[12][13] A prominent strategy for synthesizing chiral 3-amino pyrrolidines involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by an intramolecular reductive amination.[14][15]

Mechanistic Rationale: The chiral secondary amine catalyst (e.g., proline) reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic nitrogen source (e.g., dibenzyl azodicarboxylate). The steric environment created by the catalyst directs the attack to one face of the enamine, establishing the stereocenter. Subsequent reduction and intramolecular cyclization forge the pyrrolidine ring.

Detailed Protocol: Proline-Catalyzed α-Amination/Cyclization[14][15]

-

α-Amination: To a solution of the starting aldehyde (e.g., a 5-halopentanal derivative) in an appropriate solvent, add L-proline (typically 10-20 mol%). Cool the mixture and add dibenzyl azodicarboxylate (DBAD). Stir until the aldehyde is consumed.

-

Reductive Amination: Without isolating the intermediate, add a reducing agent. Sodium borohydride (NaBH₄) has been shown to improve enantioselectivity over other agents like NaBH(OAc)₃ in certain cases.[14] The reduction of the initially formed hydrazone and subsequent intramolecular nucleophilic substitution of the halide yields the protected 3-amino pyrrolidine derivative.

-

Purification: Purify the resulting cyclic product via flash column chromatography.

Strategy 3: Biocatalysis - Harnessing Nature's Machinery

A cutting-edge approach to stereoselective synthesis involves biocatalysis, using whole cells or isolated enzymes to catalyze chemical transformations.[16][17] Directed evolution has produced engineered enzymes, such as cytochrome P411 variants, capable of performing abiological reactions like intramolecular C(sp³)–H amination with high enantioselectivity and efficiency.[16][18]

Mechanism of Biocatalytic C-H Amination

This strategy relies on an engineered "pyrrolidine synthase" enzyme. The enzyme accepts an alkyl azide substrate and, through its iron-porphyrin active site, generates a highly reactive nitrene intermediate. The enzyme's chiral pocket then precisely controls the intramolecular insertion of this nitrene into a specific C-H bond, forming the C-N bond and closing the pyrrolidine ring in a single, highly stereoselective step.

Caption: Conceptual workflow for enzymatic synthesis of chiral pyrrolidines.

Advantages of Biocatalysis:

-

Exceptional Selectivity: Enzymes can provide extremely high levels of enantioselectivity, often >99% ee.

-

Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature, avoiding harsh reagents and high temperatures.

-

Sustainability: Biocatalysis is considered a green chemistry approach, reducing waste and energy consumption.

Conclusion and Future Outlook

The stereoselective synthesis of 3-amino pyrrolidine derivatives is a mature yet continually evolving field. While chiral pool synthesis remains a robust and cost-effective method for certain targets, asymmetric catalysis offers unparalleled flexibility for creating diverse and complex molecular architectures. The advent of powerful biocatalytic methods provides a sustainable and highly selective alternative that is poised to play a major role in large-scale industrial applications. Future innovations will likely focus on the development of novel catalytic systems with even broader substrate scopes, improved efficiencies, and the ability to perform late-stage functionalization on complex molecules, further empowering the discovery and development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 10. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]

A Technical Guide to 1-Cbz-3-Boc-Amino Pyrrolidine: A Chiral Building Block for Asymmetric Synthesis

Executive Summary: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] This guide focuses on a particularly versatile derivative, 1-Cbz-3-Boc-amino pyrrolidine, a chiral building block of significant strategic importance. The key to its utility lies in the orthogonal nature of its two protecting groups: the benzyloxycarbonyl (Cbz) group on the ring nitrogen and the tert-butoxycarbonyl (Boc) group on the exocyclic amine. This differential protection allows for selective deprotection and functionalization at either nitrogen atom, providing researchers with precise control over the synthetic pathway. This document provides an in-depth exploration of the synthesis, properties, selective manipulation, and applications of this building block for professionals in drug discovery and chemical development.

The Strategic Value of the Pyrrolidine Scaffold

The Pyrrolidine Motif in Medicinal Chemistry

Substituted chiral pyrrolidines are among the most common heterocyclic motifs in biologically active compounds, both natural and synthetic.[4] Their prevalence in pharmaceuticals is a testament to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a rigid scaffold to orient functional groups for optimal target engagement.[3] From antiviral agents to central nervous system drugs, the pyrrolidine core is a cornerstone of modern drug design.[2][5]

The Power of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the stereochemistry of a drug molecule dictates its biological activity. The use of enantiomerically pure starting materials, or "chiral building blocks," is a foundational strategy in modern pharmaceutical synthesis to ensure the production of a single, desired enantiomer.[][7] This approach maximizes therapeutic efficacy while minimizing potential off-target effects or toxicity that could arise from an undesired enantiomer. This compound, available in both (R) and (S) forms, provides a direct route to introducing a defined stereocenter into a target molecule.[8]

Introducing this compound: A Bifunctional Chiral Asset

The strategic genius of this compound lies in its orthogonal protecting groups. The Cbz and Boc groups are two of the most widely used carbamates for amine protection in organic synthesis.[9] Crucially, their removal conditions are mutually exclusive: the Boc group is labile to acid, while the Cbz group is stable to acid and base but is readily cleaved by catalytic hydrogenolysis.[10][11] This orthogonality transforms the molecule into a highly versatile platform, allowing chemists to unveil and react either the ring nitrogen or the side-chain amine with high selectivity, as dictated by the synthetic plan.[12]

Physicochemical and Spectroscopic Profile

Isomeric Forms and Nomenclature

This guide primarily focuses on the common isomer where the Cbz group protects the ring nitrogen (N-1) and the Boc group protects the exocyclic amine (C-3). Both enantiomers, (S)- and (R)-, are commercially available.

-

(S)-1-Cbz-3-(Boc-amino)pyrrolidine: tert-butyl ((S)-1-(benzyloxycarbonyl)pyrrolidin-3-yl)carbamate

-

(R)-1-Cbz-3-(Boc-amino)pyrrolidine: tert-butyl ((R)-1-(benzyloxycarbonyl)pyrrolidin-3-yl)carbamate

It is important to distinguish these from their regioisomers, such as (S)-3-(Cbz-amino)-1-Boc-pyrrolidine, where the positions of the protecting groups are swapped. The choice of isomer is a critical strategic decision based on the desired sequence of bond-forming reactions.[12]

Table of Properties: (S)-1-Cbz-3-(Boc-amino)pyrrolidine

| Property | Value | Source |

| CAS Number | 122536-74-7 | |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [13] |

| Molecular Weight | 320.38 g/mol | [13] |

| Appearance | White to off-white solid | General Knowledge |

| Purity | ≥95% (Typical) | General Knowledge |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | General Knowledge |

Table of Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂-Ph), 4.80-4.60 (br s, 1H, Boc-NH), 4.30-4.15 (m, 1H, CH-N-Boc), 3.70-3.30 (m, 4H, pyrrolidine ring CH₂), 2.20-1.90 (m, 2H, pyrrolidine ring CH₂), 1.44 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.8, 154.7, 136.8, 128.5, 128.0, 127.8, 79.5, 67.2, 50.0 (rotamer dependent), 48.0 (rotamer dependent), 44.5 (rotamer dependent), 31.5 (rotamer dependent), 28.4 |

| IR (ATR, cm⁻¹) | 3350 (N-H stretch), 2975 (C-H stretch), 1685 (C=O, Cbz and Boc), 1520 (N-H bend), 1410, 1250, 1165 (C-O stretch) |

Note: NMR chemical shifts can vary depending on solvent and concentration. The pyrrolidine ring protons and carbons often show complex splitting and may exist as rotamers due to the carbamate groups.

Synthesis of this compound

Synthetic Strategy: The Rationale for Orthogonal Protection

The most direct synthesis involves the N-protection of a pre-existing chiral 3-amino pyrrolidine derivative. A common and efficient route starts with commercially available (S)- or (R)-3-(Boc-amino)pyrrolidine. The free secondary amine of the pyrrolidine ring can be selectively acylated with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the desired orthogonally protected product.

Diagram: General Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure.[13]

-

Reaction Setup: To a solution of 3-(tert-butyloxycarbonyl)aminopyrrolidine (1.0 eq, e.g., 5.0 g, 26.8 mmol) in anhydrous tetrahydrofuran (THF, approx. 8 mL per g of starting material) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.0 eq, 3.7 mL).

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.0 eq, 3.8 mL) dropwise via syringe, ensuring the internal temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[14]

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (EtOAc).

-

Purification: Wash the organic layer sequentially with 1 N NaHCO₃ (aqueous), 1.5 N citric acid (aqueous), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the title compound as a solid or viscous oil. The product can be further purified by column chromatography if necessary. A typical yield is around 83%.[13]

The Core Utility: Selective Deprotection Strategies

The Principle of Orthogonality: Cbz vs. Boc

The synthetic power of this compound stems from the ability to remove one protecting group while the other remains intact.

-

Boc Group Removal: Achieved under acidic conditions (e.g., TFA, HCl). The mechanism involves protonation of the carbamate followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[14][15]

-

Cbz Group Removal: Typically achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C). This process reduces the benzyl ester to toluene and carbonic acid, which decarboxylates, liberating the free amine.[11][16] This method is exceptionally mild and proceeds under neutral pH.

Pathway A: Selective Boc Deprotection for C-3 Amine Functionalization

This pathway unmasks the C-3 amino group, making it available for reactions like acylation, alkylation, or sulfonylation, while the ring nitrogen remains protected.

Caption: A common sequence for introducing diversity at the N-1 position.

Case Study: Elaboration at the C-3 Position for Peptidomimetics

Incorporating the 3-amino pyrrolidine scaffold into a peptide backbone can introduce conformational rigidity and enhance metabolic stability. T[17]his is a valuable strategy in designing peptide-based drugs with improved pharmacokinetic properties. The workflow involves selectively deprotecting the Boc group and then using the liberated amine in a standard peptide coupling reaction.

-

Start with this compound.

-

Selectively deprotect the Boc group using TFA in DCM (Pathway A).

-

Couple the resulting 3-amino-1-Cbz-pyrrolidine with an N-protected amino acid using standard coupling reagents (e.g., HATU, HOBt, DIEA).

-

This process elongates the chain from the C-3 position, creating a novel peptidomimetic structure with the pyrrolidine ring integrated into the backbone.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

This compound is more than just a chiral intermediate; it is a sophisticated building block engineered for synthetic flexibility. The deliberate installation of orthogonal Cbz and Boc protecting groups provides chemists with a pre-packaged solution for complex synthetic challenges. Its application enables the controlled, stepwise construction of highly functionalized chiral pyrrolidine derivatives, accelerating the discovery and development of new therapeutics. The principles demonstrated with this specific molecule—chirality and orthogonal protection—are central tenets of modern, efficient, and rational drug design.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

A Technical Guide to 1-Cbz-3-Boc-Amino Pyrrolidine and Its Analogs: A Cornerstone for Modern Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing highly selective and potent therapeutic agents.[3][4] This guide focuses on a particularly versatile building block: 1-Cbz-3-Boc-Amino pyrrolidine. The strategic placement of two orthogonal protecting groups—the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group—provides chemists with precise control over synthetic pathways, enabling sequential, site-selective functionalization. We will delve into the synthesis of this core scaffold, explore the strategic implications of its isomeric forms, and detail its application in the development of advanced chemical entities.

The Strategic Importance of Orthogonal Protection

In multi-step organic synthesis, the use of protecting groups is fundamental. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and removable under mild conditions that do not affect other functional groups.[5] The power of this compound lies in its use of two distinct, orthogonally stable protecting groups.

-

Boc (tert-Butoxycarbonyl) Group: This group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA) but stable to hydrogenolysis and basic conditions.[6]

-

Cbz (Carboxybenzyl) Group: This group is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) but is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[6][7]

This orthogonality is not merely a convenience; it is a strategic tool that dictates the entire synthetic route, allowing for the selective unmasking and reaction of either the ring nitrogen (N-1) or the exocyclic amino group (at C-3).[8]

Synthesis of the Core Scaffold: (S)-1-Cbz-3-(Boc-amino)pyrrolidine

The synthesis of this key intermediate can be achieved through several routes, often starting from commercially available chiral precursors like D- or L-aspartic acid or trans-4-hydroxy-L-proline.[9][10] A common and direct method involves the protection of a pre-existing aminopyrrolidine.

Representative Synthetic Workflow

The following diagram illustrates a typical synthetic pathway starting from (S)-3-(Boc-amino)pyrrolidine.

Caption: Synthetic workflow for the N-Cbz protection of (S)-3-(Boc-amino)pyrrolidine.

Detailed Experimental Protocol: Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine

This protocol is a representative example based on established chemical principles.[11]

-

Reaction Setup: Dissolve (S)-3-(Boc-amino)pyrrolidine (1 equivalent) in a suitable aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA, 1.2 equivalents) or Diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes.

-

Cbz Protection: Slowly add Benzyl Chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the cooled solution. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used (e.g., DCM).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure (S)-1-Cbz-3-(Boc-amino)pyrrolidine.

Strategic Divergence: The Isomeric Choice

The specific placement of the Cbz and Boc groups is a critical strategic decision that dictates which part of the molecule can be functionalized first.[8] This choice depends entirely on the desired synthetic outcome.

| Isomer | Structure Name | Site of Initial Functionalization | Deprotection Method |

| Isomer A | (S)-1-Cbz -3-(Boc -amino)pyrrolidine | Exocyclic Amine (C-3) | Acidic (e.g., TFA) |

| Isomer B | (S)-1-Boc -3-(Cbz -amino)pyrrolidine | Ring Nitrogen (N-1) | Acidic (e.g., TFA) |

Isomer A is the preferred choice when the synthetic route requires initial modification at the C-3 amino group, as the robust Cbz group protects the ring nitrogen.[8] Conversely, Isomer B is selected when initial modifications are planned for the ring nitrogen.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic possibilities offered by the selective deprotection of Isomer A.

Caption: Orthogonal deprotection strategies for this compound.

Application in the Synthesis of Analogs and Drug Candidates

The true value of this scaffold is realized in its application. By leveraging the orthogonal protecting groups, complex molecules and diverse chemical libraries can be generated efficiently. The pyrrolidine motif is found in drugs targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[8][12]

Protocol: Selective Boc Deprotection for C-3 Amine Functionalization

This protocol describes the removal of the Boc group, unmasking the C-3 amine for further reactions.[6][13]

-

Dissolution: Dissolve the this compound (1 equivalent) in Dichloromethane (DCM).

-

Acid Addition: Add Trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% solution in DCM) to the solution at room temperature.

-

Reaction: Stir the mixture for 1-2 hours. The reaction can be monitored by TLC. Effervescence (release of CO₂ and isobutylene) is often observed.

-

Concentration: Remove the solvent and excess TFA under reduced pressure.

-

Neutralization: The resulting product is the TFA salt of the free amine. For subsequent reactions, it is often neutralized in situ with a base (e.g., TEA, DIPEA) or worked up with an aqueous base (e.g., NaOH, NaHCO₃) to yield the free amine. The resulting (S)-3-Amino-1-Cbz-pyrrolidine is now ready for C-3 functionalization.[14]

Protocol: Selective Cbz Deprotection for N-1 Amine Functionalization

This protocol details the hydrogenolysis of the Cbz group to liberate the N-1 ring nitrogen.[7][15]

-

Setup: Dissolve the this compound (1 equivalent) in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight).

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a hydrogen-filled balloon or a Parr hydrogenator apparatus.

-

Reaction: Stir the suspension vigorously at room temperature overnight. Monitor the reaction by TLC.

-

Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, (R)-3-(Boc-amino)pyrrolidine.[15]

Summary of Key Analogs and Yields

The following table summarizes representative transformations and reported yields for the synthesis and deprotection of the core scaffold, demonstrating its synthetic utility.

| Starting Material | Reaction | Product | Reported Yield | Reference |

| (R)-3-aminopyrrolidine (N-benzyl protected) | Boc Protection | (R)-1-benzyl-3-(Boc-amino)pyrrolidine | 97% | [15] |

| (R)-1-benzyl-3-(Boc-amino)pyrrolidine | Debenzylation (H₂, Pd/C) | (R)-3-(Boc-amino)pyrrolidine | 98% | [15] |

| L-aspartic acid | Multi-step synthesis | (S)-(+)-3-Aminopyrrolidine dihydrochloride | 62.8% (overall) | [10] |

| (S)-1-Cbz-3-(Boc-amino)pyrrolidine | Boc Deprotection (Acid) | (S)-3-Amino-1-Cbz-pyrrolidine | High (Qualitative) | [14] |

Conclusion

This compound and its isomers are more than just chemical intermediates; they are powerful strategic tools for medicinal chemists and drug development professionals. The orthogonal nature of the Cbz and Boc protecting groups provides a robust and flexible platform for the stereoselective synthesis of complex, densely functionalized pyrrolidine derivatives.[16] By enabling precise, site-selective modifications, this scaffold facilitates the rapid generation of diverse molecular libraries, accelerating the discovery of novel therapeutics and underscoring the principles of modern, efficient organic synthesis.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. (S)-3-AMINO-1-CBZ-PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Orthogonal N-Deprotection of 1-Cbz-3-Boc-Amino Pyrrolidine: A Detailed Guide

For researchers, scientists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful multi-step organic synthesis. The pyrrolidine scaffold, a privileged structure in medicinal chemistry, often requires differential functionalization of its nitrogen atoms. This guide provides a comprehensive technical overview and detailed protocols for the selective N-deprotection of 1-Cbz-3-Boc-amino pyrrolidine, a versatile intermediate for the synthesis of complex molecules. This document emphasizes the principle of orthogonality, enabling the sequential removal of either the Carboxybenzyl (Cbz) or the tert-Butoxycarbonyl (Boc) group, thereby allowing for precise control over the synthetic route.

The Principle of Orthogonal Protection

In the realm of multi-step synthesis, orthogonality is the concept of removing one protecting group in the presence of others without affecting them.[1] This is achieved by utilizing protecting groups that are cleaved under distinct and non-interfering reaction conditions.[1] The Cbz and Boc groups are a classic example of an orthogonal pair. The Cbz group is typically removed by catalytic hydrogenolysis, while the acid-labile tert-Butoxycarbonyl (Boc) group is cleaved under acidic conditions.[1][2][3] This fundamental difference in their cleavage mechanisms is pivotal for the selective functionalization of diamino compounds like this compound, which are crucial building blocks in drug discovery.[4]

Visualizing the Deprotection Strategies

The choice of deprotection strategy dictates which nitrogen atom on the pyrrolidine ring becomes available for subsequent reactions. The following diagram illustrates the two distinct pathways for the selective N-deprotection of this compound.

Caption: Orthogonal deprotection pathways for this compound.

Protocol I: Selective N-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group, leaving the Boc group intact. The mechanism involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen, resulting in the formation of toluene and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[5][6]

Experimental Workflow: N-Cbz Deprotection

Caption: Workflow for N-Cbz deprotection via catalytic hydrogenolysis.

Detailed Step-by-Step Protocol

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[6]

-

Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol% relative to the substrate.[6][7]

-

Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ from the balloon. Repeat this process three times to ensure an inert atmosphere.[8]

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[6]

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. It is advisable to quench the catalyst on the filter paper with water before disposal.[7]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-H-3-Boc-amino pyrrolidine. The product is often of sufficient purity for use in the next step without further purification.

| Parameter | Condition | Rationale |

| Catalyst | 10% Pd/C | Provides a high surface area for efficient hydrogenation.[9] |

| Hydrogen Source | H₂ balloon | A simple and effective method for atmospheric pressure hydrogenation. |

| Solvent | Methanol or Ethanol | Excellent solvents for the substrate and do not interfere with the reaction.[9] |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 2-16 hours | Varies depending on the substrate and catalyst activity.[10] |

| Expected Yield | >95% | This method is generally high-yielding.[10] |

Protocol II: Selective N-Boc Deprotection via Acidic Cleavage

This protocol describes the removal of the Boc group while the Cbz group remains unaffected. The mechanism is an acid-catalyzed elimination.[11] The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA), which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][13] The carbamic acid then spontaneously decarboxylates to release the free amine and carbon dioxide.[12][13]

Experimental Workflow: N-Boc Deprotection

Caption: Workflow for N-Boc deprotection via acidic cleavage.

Detailed Step-by-Step Protocol

-

Preparation: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[11] For sensitive substrates, the solution can be cooled to 0 °C in an ice bath.[11]

-

Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[11]

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[11]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[11]

-

Work-up:

-

Isolation:

-

As TFA Salt: The resulting residue is the TFA salt of the amine, which can often be used directly in the next step.[11]

-

As Free Amine: If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Subsequently, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[11]

-

| Parameter | Condition | Rationale |

| Acid | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group without affecting the Cbz group.[13] |

| Solvent | Dichloromethane (DCM) | Anhydrous DCM is a common solvent for this reaction.[11] |

| Concentration | 50% TFA in DCM | A standard concentration that provides a good balance of reactivity and selectivity.[10] |

| Temperature | 0 °C to Room Temperature | The reaction is typically fast at room temperature, but initial cooling can be beneficial for sensitive substrates.[11] |

| Reaction Time | 30 minutes - 2 hours | The reaction is generally rapid.[11] |

| Expected Yield | Variable (70-90%) | Yields can be variable but are generally good to excellent.[10] |

Conclusion

The selective deprotection of this compound is a powerful tool in synthetic organic chemistry, enabling the controlled and sequential functionalization of the two nitrogen atoms. The orthogonality of the Cbz and Boc protecting groups, cleaved under hydrogenolysis and acidic conditions respectively, provides chemists with the flexibility to design and execute complex synthetic strategies. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently utilize this versatile building block in their pursuit of novel molecules for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. total-synthesis.com [total-synthesis.com]

Solid-phase peptide synthesis using 1-Cbz-3-Boc-Amino pyrrolidine

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing 1-Cbz-3-Boc-Amino Pyrrolidine

Authored by: A Senior Application Scientist

Abstract

The incorporation of conformationally constrained non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. These structural modifications can confer enhanced proteolytic stability, improved receptor affinity, and favorable pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview and detailed protocols for the strategic incorporation of this compound, a versatile diamino scaffold, into peptide chains using solid-phase peptide synthesis (SPPS). We will explore the principles of orthogonal protection, optimized coupling strategies for sterically demanding building blocks, and the logical framework for constructing peptidomimetics with this unique chemical entity.

The Strategic Value of the this compound Scaffold

The pyrrolidine ring system introduces a rigid, proline-like kink in the peptide backbone, effectively locking the local conformation.[1] This pre-organization can be critical for binding to biological targets. The title compound, this compound, is a chiral diamino building block featuring two distinct, orthogonally protected amino groups.[2] This design is fundamental to its utility in SPPS, allowing for selective deprotection and chain elongation in a controlled, directional manner.

-

The Boc (tert-Butoxycarbonyl) Group: This protecting group is labile to moderately strong acids, such as Trifluoroacetic Acid (TFA).[3][4] In a standard SPPS cycle, the Boc group on the 3-amino position will be selectively removed to allow for the initial coupling of the scaffold to the growing peptide chain.

-

The Cbz (Carboxybenzyl) Group: The Cbz group is stable under the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd).[5][6] This orthogonality is the key feature that allows the pyrrolidine's second amine (at position 1) to be unmasked for further modification, such as chain branching or cyclization, after the primary peptide sequence is assembled.[6]

The strategic incorporation of this scaffold can thus lead to the synthesis of branched, cyclic, or otherwise topographically complex peptides with significant therapeutic potential.

Core Synthesis Strategy: A Boc-Based Approach